Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate
Description
Historical Development of Oxindole Chemistry
Oxindole chemistry traces its origins to the mid-19th century, with Adolf von Baeyer’s seminal 1866 reduction of isatin to oxindole using zinc dust. This breakthrough established oxindole (2-indolone) as a foundational scaffold, characterized by a benzene ring fused to a five-membered lactam. Early applications focused on dyestuffs, but the 20th century saw a shift toward biologically active derivatives. For instance, rhynchophylline—a natural 3,3-disubstituted oxindole alkaloid—emerged as a template for neuropharmacological studies. The structural versatility of oxindoles, enabled by substitutions at the C-3, C-5, and nitrogen positions, spurred innovations in synthetic methodologies. Baeyer’s work laid the groundwork for modern strategies, including transition-metal catalysis and radical-based cyclizations.
Table 1: Key Milestones in Oxindole Chemistry
Evolution of 5-Substituted Oxindole Research
The 5-position of oxindole has garnered attention due to its influence on electronic properties and bioactivity. Early studies on 5-substituted oxindoles focused on halogenated derivatives, such as 5-chlorooxindole, which demonstrated enhanced antibacterial and anticancer profiles. The introduction of electron-donating or withdrawing groups at C-5 modulates aromatic electrophilic substitution patterns, enabling tailored reactivity. For example, 5-nitrooxindoles serve as intermediates in the synthesis of tryptophan-derived alkaloids. Recent advances, such as the use of ketene-derived enolates for radical cyclization, have expanded access to 5-substituted variants. These methods address historical challenges in regioselectivity, particularly when coupling bulky substituents at adjacent positions.
Significance of Carbamate Functionalization in Heterocyclic Systems
Carbamate groups (–OCONR2) are prized in medicinal chemistry for their ability to enhance metabolic stability and modulate solubility. In oxindole systems, carbamate functionalization at the 5-position, as seen in methyl (1-ethyl-2-oxoindolin-5-yl)carbamate, introduces steric and electronic effects that fine-tune receptor interactions. For instance, the carbamate moiety in MC-16 (a related 5-chlorooxindole derivative) improves binding affinity to kinase targets by participating in hydrogen-bonding networks. Compared to ester or amide analogues, carbamates exhibit superior hydrolytic stability under physiological conditions, making them ideal for prolonged in vivo activity.
Table 2: Comparative Properties of Oxindole Functional Groups
| Functional Group | Stability | Hydrogen-Bonding Capacity | Synthetic Accessibility |
|---|---|---|---|
| Carbamate | High | Moderate | Moderate |
| Ester | Low | Low | High |
| Amide | Moderate | High | High |
Current Research Landscape and Scientific Relevance
Contemporary research on this compound intersects with two transformative trends: (1) the development of sustainable synthetic methods and (2) the exploration of oxindoles as kinase inhibitors and antimicrobial agents. The 2023 review by Ravi et al. underscores the utility of asymmetric catalysis for constructing 3,3-disubstituted oxindoles, a strategy adaptable to 5-substituted derivatives. Meanwhile, the 2022 polar–radical crossover method by Reiter and colleagues demonstrates room-temperature synthesis of sterically congested oxindoles, bypassing traditional transition-metal catalysts. These advances align with the pharmaceutical industry’s demand for modular, atom-economical routes to heterocycles.
In drug discovery, this compound serves as a precursor to analogs targeting neurodegenerative and oncological pathways. Its carbamate group enhances blood-brain barrier permeability, a critical factor in central nervous system drug design. Future directions may include computational studies to predict substitution effects on bioactivity and the integration of green chemistry principles to streamline synthesis.
Properties
IUPAC Name |
methyl N-(1-ethyl-2-oxo-3H-indol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-14-10-5-4-9(13-12(16)17-2)6-8(10)7-11(14)15/h4-6H,3,7H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHKJWDXIFVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate typically involves the reaction of indole derivatives with carbamates. One common method is the Fischer indole cyclization, where indole derivatives are cyclized in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture . Another approach involves the condensation of methyl 2-(2-cyanoacetamido) benzoate with ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene) acetate .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxoindole derivatives, while reduction reactions may produce reduced indole compounds .
Scientific Research Applications
Synthetic Routes
The synthesis of methyl (1-ethyl-2-oxoindolin-5-yl)carbamate typically involves:
- Fischer Indole Cyclization : This method involves the cyclization of indole derivatives in the presence of glacial acetic acid and hydrochloric acid, yielding the desired carbamate.
- Carbamate Formation : The reaction between indole derivatives and isocyanates is a common approach for producing carbamates .
Industrial Production
In industrial settings, large-scale synthesis techniques are employed to ensure high yield and purity. Continuous flow reactors are often utilized for their efficiency and control over reaction conditions, allowing for optimized production processes .
Biological Activities
This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
1. Antimicrobial Activity
- The compound has demonstrated notable antibacterial properties against various strains, with studies indicating low micromolar IC50 values. This suggests its potential use in developing new antimicrobial agents .
2. Antiviral Activity
- Research has shown that derivatives of this compound can effectively inhibit viral replication, with IC50 values ranging from 11 to 20 μM against specific viral strains. This positions it as a candidate for antiviral drug development .
3. Anticancer Activity
- Significant cytotoxicity has been observed in studies involving human cancer cell lines, such as HeLa cells and murine L1210 leukemia cells. One derivative exhibited an IC50 value as low as 1.9 μM against L1210 cells, indicating strong potential as an anticancer agent .
Case Study 1: Anticancer Efficacy
In a study examining various indole derivatives, this compound was highlighted for its significant cytotoxic effects against human cancer cell lines. The findings suggest its potential as a lead candidate for new anticancer therapies .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation demonstrated that this compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations were determined using standardized methods, confirming its efficacy as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Carbamate Group | Key Pharmacological/Toxicological Traits |
|---|---|---|---|
| Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate | Indolinone | Methyl | Potential antitumor; lower carcinogenic risk |
| Carbendazim | Benzimidazole | Methyl | Fungicide; acetylcholinesterase inhibitor |
| Ethyl Carbamate | None (simple) | Ethyl | Carcinogenic; metabolizes to vinyl carbamate |
| R 17934 | Benzimidazole | Methyl | Antimicrotubule; antitumoral |
Table 2: Toxicity Profiles
| Compound | Genotoxicity | Carcinogenicity | Metabolic Pathway Concerns |
|---|---|---|---|
| This compound | Low (predicted) | Low | Minimal aniline derivative formation |
| Carbendazim | Non-genotoxic | Moderate | Benzimidazole ring stability |
| Ethyl Carbamate | High | High | Forms vinyl carbamate epoxide |
Biological Activity
Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 921542-29-2
The compound features an indoline scaffold, which is associated with various biological activities, particularly in drug discovery.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). In one study, an analogue of a related compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against MRSA, suggesting potential for development as an antimicrobial agent .
Antiviral Potential
Compounds containing imidazole rings, which are structurally similar to this compound, have been evaluated for their antiviral properties. Some studies have reported that imidazole thioacetanilides exhibit significant activity against HIV reverse transcriptase, indicating that modifications to the indoline structure could yield similar antiviral effects .
Anticancer Properties
The indoline framework is often linked to anticancer activity. Compounds with this structure have been evaluated for their ability to inhibit cancer cell proliferation. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or cellular processes.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, potentially disrupting replication and transcription processes .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | 12.5 µg/mL | |
| Antiviral | HIV Reverse Transcriptase | Not specified | |
| Anticancer | Various Cancer Cell Lines | IC50 values varied |
Research Insights
Recent studies have focused on synthesizing analogues of this compound to enhance its biological activity. For example, modifications to the carbamate group or the introduction of additional functional groups have been explored to improve potency against specific targets like MRSA or cancer cell lines .
Q & A
Q. What synthetic methodologies are recommended for Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of carbamate derivatives typically involves coupling reactions between amines and chloroformates or carbamoyl chlorides. For structurally similar compounds (e.g., indole carbamates), multi-step procedures are common, including protection/deprotection strategies (e.g., tert-butyl carbamate intermediates in ) . Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Catalyst-free conditions : highlights aqueous ethanol-mediated synthesis for carbamates, reducing side reactions .
- Temperature control : Lower temperatures (0–25°C) minimize degradation of sensitive intermediates.
Validation via TLC or HPLC is critical to monitor progress.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., indole protons at δ 6.5–8.0 ppm and carbamate carbonyl at ~δ 155–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Gas Chromatography-Flame Ionization Detection (GC-FID) : Quantifies purity and detects trace impurities (intra-day RSD <1% for methyl carbamates, as in ) .
Q. How can researchers validate the purity of this compound?
- Methodological Answer :
- GC-FID or HPLC-UV : Use C18 columns with mobile phases like methanol/water ( achieved 30-fold preconcentration for carbamates) .
- Calibration curves : Prepare standards (e.g., 50–500 µg/L) and validate linearity (R² >0.99).
- Inter-day precision : Repeat analyses over three days (RSD <2%, per ) .
Advanced Research Questions
Q. How can contradictions in biological activity data for carbamate derivatives be resolved?
- Methodological Answer :
- Assay standardization : Use positive/negative controls (e.g., ’s opioid analogs) and replicate experiments .
- Purity verification : Impurities >1% (e.g., degradation products) may skew results; re-test using GC-FID .
- Structural analogs : Compare with derivatives like tert-butyl carbamates () to isolate functional group contributions .
Q. What strategies mitigate degradation of this compound under varying storage conditions?
- Methodological Answer :
- Stability studies : Store at –20°C in inert atmospheres (argon) and test degradation via accelerated aging (40°C/75% RH for 4 weeks).
- Analytical monitoring : Use GC-FID to track degradation (e.g., ’s recovery rates >90% after SPE) .
- Lyophilization : For long-term storage, lyophilize in amber vials to prevent photodegradation.
Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?
- Methodological Answer :
- Modify substituents : Vary the indole’s ethyl or oxo groups (e.g., ’s chloro-methoxy analogs) and assess bioactivity .
- Binding assays : Test receptor affinity (e.g., opioid receptors in ) using radiolabeled ligands .
- Computational modeling : Perform docking studies with crystal structures (e.g., PDB IDs) to predict binding modes.
Q. What experimental designs address low yields in carbamate synthesis?
- Methodological Answer :
- Reagent optimization : Use coupling agents like EDCI/HOBt () or switch to urea derivatives () .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields by 15–20%.
- Byproduct analysis : Identify side products via LC-MS and adjust stoichiometry (amine:chloroformate ratio 1:1.2).
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting chromatographic data for carbamate derivatives?
- Methodological Answer :
- Column selectivity : Compare C18 vs. HILIC columns ( used C18 for carbamates) .
- Matrix effects : Spike recovery tests (e.g., 200 µg/L in wine, per ) to assess interference .
- Method validation : Follow ICH guidelines for LOD/LOQ (e.g., LOD <10 µg/L via GC-FID) .
Q. What mechanistic insights can be derived from the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Kinetic studies : Monitor hydrolysis rates at pH 7.4 (physiological) vs. pH 2 (gastric) via UV-Vis spectroscopy.
- Isotope labeling : Use 18O-water to trace carbamate cleavage pathways.
- Computational analysis : Calculate activation energies for hydrolysis using DFT (e.g., Gaussian 16).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
